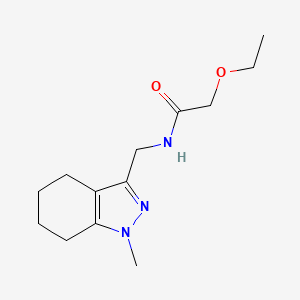

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

Description

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic small molecule characterized by a tetrahydroindazole core linked to an ethoxy-substituted acetamide group. This compound is structurally related to intermediates in medicinal chemistry targeting kinases, GPCRs, or other enzymatic pathways .

Properties

IUPAC Name |

2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-3-18-9-13(17)14-8-11-10-6-4-5-7-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPMJUUGDIPEKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1=NN(C2=C1CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. The indazole core can then be functionalized with the appropriate ethoxy and acetamide groups through subsequent reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the indazole ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often with the presence of a base.

Major Products Formed

Oxidation: : Formation of oxo derivatives.

Reduction: : Formation of reduced derivatives.

Substitution: : Formation of various substituted indazole derivatives.

Scientific Research Applications

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

Biology: : Indazole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: : This compound and its derivatives can be explored for their potential therapeutic effects in treating various diseases.

Industry: : It can be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Structural Analog: BK74116 (2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide)

Key Differences :

- Substituent Variation : BK74116 replaces the ethoxy group with a 2,5-dioxopyrrolidin-1-yl moiety, introducing a cyclic ketone structure that may influence binding affinity and metabolic pathways.

- Molecular Weight : BK74116 has a molecular weight of 304.34 g/mol compared to the target compound’s 293.34 g/mol (estimated), suggesting differences in pharmacokinetics.

- Synthetic Route : BK74116 is synthesized via nucleophilic substitution or coupling reactions, whereas the ethoxy variant likely involves alkoxyalkylation steps .

Table 1: Structural Comparison

Triazole-Linked Acetamides (Compounds 6a-m, 7a-m)

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) feature triazole spacers and aromatic groups. These derivatives exhibit:

- Enhanced π-π Stacking : The naphthalene and triazole groups improve binding to hydrophobic enzyme pockets, unlike the target compound’s aliphatic ethoxy group.

Table 2: Functional Group Impact

| Compound | Key Substituent | Bioactivity Highlight |

|---|---|---|

| 6b (N-(2-nitrophenyl)) | Nitro group | Anticancer (DNA intercalation) |

| 6m (N-(4-chlorophenyl)) | Chloro group | Antimicrobial |

| Target Compound | Ethoxy | Undisclosed (structural focus) |

Spirocyclic Chromane Derivatives (e.g., B14)

B14 (N-(4-fluorobenzyl)-N-((S)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)acetamide) shares the tetrahydroindazole core but incorporates a spirocyclic system. This complexity enhances target selectivity (e.g., kinase inhibition) but reduces synthetic accessibility compared to the simpler ethoxy-acetamide .

Agricultural Acetamide Derivatives

Compounds like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) highlight the diversity of acetamide applications. While the target compound is designed for medicinal use, agricultural analogs prioritize herbicidal activity via chloro and methoxy groups .

Biological Activity

2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is . The compound features an ethoxy group and a tetrahydroindazole moiety, which are critical for its biological activity.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 234.29 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide exhibit significant antimicrobial properties. Research indicates that derivatives of tetrahydroindazole can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several indazole derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for the most potent derivative was found to be as low as 15.625 μM against S. aureus, indicating a strong bactericidal effect .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Janus kinase (JAK) inhibitors have shown promise in reducing inflammation in various models.

The mechanism involves the inhibition of JAK pathways, which are crucial in mediating inflammatory responses. In vitro studies have shown that the compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Neuroprotective Activity

Another area of research focuses on the neuroprotective effects of tetrahydroindazole derivatives. These compounds have been shown to protect neuronal cells from oxidative stress-induced apoptosis.

Case Study: Neuroprotection in Cell Models

In a study using SH-SY5Y neuroblastoma cells, treatment with 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide resulted in a significant reduction in cell death induced by hydrogen peroxide exposure. The protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide. Modifications to the indazole ring or the acetamide group can significantly influence potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Ethoxy Group | Enhances solubility |

| Indazole Substituents | Increases antibacterial potency |

| Acetamide Variation | Alters anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.